molecular formula C21H22N2O5 B2627310 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2034609-27-1

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2627310
CAS No.: 2034609-27-1
M. Wt: 382.416
InChI Key: UBPSHORSRLDRFK-UHFFFAOYSA-N
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Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halide under palladium catalysis, providing a versatile route to synthesize complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzofuran and methoxy groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13-8-9-17(26-2)15(10-13)23-21(25)20(24)22-12-19(27-3)18-11-14-6-4-5-7-16(14)28-18/h4-11,19H,12H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPSHORSRLDRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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